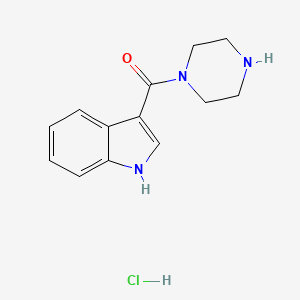
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride, also known as NMIC, is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. NMIC is a derivative of indole, which is a heterocyclic aromatic organic compound that is commonly found in many plant-based foods.
Wirkmechanismus
The mechanism of action of (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has several advantages for use in lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, this compound can be expensive, which may limit its use in some research applications.
Zukünftige Richtungen
Future research on (3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride could focus on identifying new compounds derived from this compound with potential therapeutic applications. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, research could be conducted to optimize the synthesis of this compound and its derivatives to make it more accessible for use in lab experiments.
Synthesemethoden
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-methoxyaniline with ethyl glyoxylate to form a Schiff base, which is then reduced to form an intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-N-Hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride has been used in various scientific research applications, including the study of cancer and the development of new drugs. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. In drug development, this compound has been used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3Z)-N-hydroxy-4-methoxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7-9(8)6(5-12-7)10(11)13-14/h2-5,12,14H,1H3/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLCESUSAVRDE-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)


![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)



![(E)-4-(Dimethylamino)-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-enamide](/img/structure/B2357424.png)
![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2357431.png)